molecular formula C21H14Cl2O3S B11145301 6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one

6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one

Cat. No.: B11145301
M. Wt: 417.3 g/mol
InChI Key: LCULOJAMQGFCOM-GRSHGNNSSA-N
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Description

6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one is a complex organic compound that features a benzofuran core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dichlorobenzyl Group: This step often involves nucleophilic substitution reactions where the benzofuran core is reacted with 3,4-dichlorobenzyl chloride in the presence of a base.

    Attachment of the 3-methyl-2-thienyl Group: This is typically done via a Wittig reaction, where the corresponding phosphonium ylide reacts with the benzofuran core to introduce the thienyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and benzofuran moieties.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced products may feature alcohols or alkanes.

    Substitution: Substituted products depend on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions.

    Material Science: It may be used in the synthesis of advanced materials with specific electronic properties.

Biology

    Biological Probes: The compound can be used to study biological pathways due to its unique structure.

Medicine

    Drug Development:

Industry

    Polymer Synthesis: The compound can be used in the production of specialized polymers with unique properties.

Mechanism of Action

The mechanism of action of 6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, modulating their activity. The dichlorobenzyl and thienyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one is unique due to its combination of a benzofuran core with dichlorobenzyl and thienyl substituents, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C21H14Cl2O3S

Molecular Weight

417.3 g/mol

IUPAC Name

(2Z)-6-[(3,4-dichlorophenyl)methoxy]-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C21H14Cl2O3S/c1-12-6-7-27-20(12)10-19-21(24)15-4-3-14(9-18(15)26-19)25-11-13-2-5-16(22)17(23)8-13/h2-10H,11H2,1H3/b19-10-

InChI Key

LCULOJAMQGFCOM-GRSHGNNSSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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